molecular formula C27H22N4O B3554630 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-1-naphthylurea

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-1-naphthylurea

Cat. No.: B3554630
M. Wt: 418.5 g/mol
InChI Key: ZOGUZIFVWRDORS-UHFFFAOYSA-N
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Description

“N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N’-1-naphthylurea” is a compound that has been studied for its potential insecticidal activities . It is a derivative of diphenyl-1H-pyrazole . The structure-activity relationship (SAR) study reveals that the derivatives embedded electron-donating and electron-withdrawing groups exhibited potential cytotoxic activity .


Synthesis Analysis

The synthesis of similar compounds involves the creation of a series of novel diphenyl-1H-pyrazole derivatives . The structural elucidation of the prepared derivatives was achieved by FTIR, NMR (1H or 13C), Mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

These synthesized derivatives consist of a pyrazole moiety embedded with two phenyl rings . The SAR of these final derivatives was examined by differing the substitutions attached to the triazole phenyl ring .


Chemical Reactions Analysis

The SAR study reveals that the derivatives embedded electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity compared to standard .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one such compound has a yield of 95%, a melting point of 210–212 °C, and a molecular weight (as determined by ESI–MS) of 278.35 .

Mechanism of Action

While the exact mechanism of action for “N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N’-1-naphthylurea” is not specified, similar compounds have shown significant antimicrobial therapeutic effects . Some compounds have also shown potential as inhibitors of cyclin-dependent kinase-2 (CDK2) in vitro .

Future Directions

The future directions for “N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N’-1-naphthylurea” and similar compounds could involve further exploration of their potential as antimicrobial chemotherapeutic agents . Additionally, the development of new drugs to combat multi-drug resistant strains is a significant area of research .

Properties

IUPAC Name

1-[(1,3-diphenylpyrazol-4-yl)methyl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O/c32-27(29-25-17-9-13-20-10-7-8-16-24(20)25)28-18-22-19-31(23-14-5-2-6-15-23)30-26(22)21-11-3-1-4-12-21/h1-17,19H,18H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGUZIFVWRDORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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